molecular formula C4H5NO4 B2567949 (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 81130-97-4

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2567949
CAS No.: 81130-97-4
M. Wt: 131.087
InChI Key: ITQZGBLSWNNLFL-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidine ring . Another approach involves the use of N-sulfinimines derived from glyceraldehyde acetonide, which undergo stereoselective addition reactions to form the desired oxazolidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include the formation of hydrogen bonds and coordination with metal ions, which stabilize the compound-target interactions .

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state and functional groups.

    Isoxazoles: Similar five-membered heterocycles containing nitrogen and oxygen but with different ring connectivity.

    Thiazoles: Heterocycles with sulfur instead of oxygen in the ring structure.

Uniqueness

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique oxazolidine structure characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C4H5NO4C_4H_5NO_4, with a molecular weight of approximately 145.09 g/mol. The presence of the carboxylic acid group at the 5-position enhances its solubility and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxazolidine ring facilitates hydrogen bonding and other non-covalent interactions that are crucial for its pharmacological effects. Notably, this compound has been identified as an inhibitor of voltage-gated sodium channels, particularly Na v 1.8, which is implicated in pain signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives significantly reduced cell viability while exhibiting low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Toxicity to Non-Cancerous Cells
Compound AA54910Low
Compound BHCT11615Moderate
Compound CMCF712Low

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Studies indicate effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the compound's ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DMRSA8 µg/mL
Compound EE. coli16 µg/mL
Compound FKlebsiella pneumoniae32 µg/mL

Case Study 1: Pain Management

In a study focusing on neuropathic pain models, this compound was evaluated for its analgesic properties. The results indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Anticancer Research

Another investigation assessed the efficacy of various derivatives in treating lung cancer. The study utilized an A549 xenograft model to evaluate tumor growth inhibition. Results demonstrated that specific oxazolidine derivatives significantly suppressed tumor growth compared to controls, highlighting their potential in cancer therapy .

Properties

IUPAC Name

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZGBLSWNNLFL-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.